

# Cross-reactivity of SARS-CoV-2 Mpro-IN-35 with other viral proteases

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SARS-CoV-2 Mpro-IN-35

Cat. No.: B15568737

[Get Quote](#)

## Comparative Analysis of SARS-CoV-2 Mpro Inhibitor Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals

The main protease (Mpro), also known as the 3C-like protease (3CLpro), is a crucial enzyme for the replication of coronaviruses, making it a prime target for antiviral drug development. The high degree of conservation of Mpro across different coronaviruses suggests that inhibitors developed against SARS-CoV-2 Mpro may exhibit broad-spectrum activity. This guide provides a comparative overview of the cross-reactivity of SARS-CoV-2 Mpro inhibitors with proteases from other significant coronaviruses.

**Note on SARS-CoV-2 Mpro-IN-35:** As of the latest available data, specific experimental results detailing the cross-reactivity of **SARS-CoV-2 Mpro-IN-35** with other viral proteases have not been publicly released. The following data on other notable Mpro inhibitors is presented to provide a comparative context for the potential cross-reactivity of novel inhibitors.

## Quantitative Comparison of Inhibitor Activity

The inhibitory activity of several well-characterized SARS-CoV-2 Mpro inhibitors against the Mpro/3CLpro of other coronaviruses is summarized in the table below. This data, presented as IC<sub>50</sub> (half-maximal inhibitory concentration) or Ki (inhibition constant), is critical for evaluating the broad-spectrum potential of these compounds.

| Inhibitor              | Target Protease     | IC50 / Ki                                               | Reference |
|------------------------|---------------------|---------------------------------------------------------|-----------|
| PF-00835231            | SARS-CoV-2 Mpro     | Ki: 3.1 nM                                              | [1]       |
| SARS-CoV Mpro          | -                   | [2]                                                     |           |
| MERS-CoV Mpro          | -                   | [2]                                                     |           |
| HCoV-NL63 3CLpro       | Ki: 30 pM - 4 nM    | [2]                                                     |           |
| HCoV-229E 3CLpro       | Ki: 30 pM - 4 nM    | [2]                                                     |           |
| HCoV-HKU1 3CLpro       | Ki: 30 pM - 4 nM    | [2]                                                     |           |
| HCoV-OC43 3CLpro       | Ki: 30 pM - 4 nM    | [2]                                                     |           |
| NK01-63 (Coronastat)   | SARS-CoV-2 Mpro     | -                                                       | [3]       |
| Human Coronavirus OC43 | EC50 < 100 nM       | [3]                                                     |           |
| Human Coronavirus 229E | EC50 < 100 nM       | [3]                                                     |           |
| N3                     | SARS-CoV-2 Mpro     | $k_{obs}/[I]$ of 11,300 M <sup>-1</sup> s <sup>-1</sup> | [4]       |
| SARS-CoV Mpro          | Inhibitory Activity | [5]                                                     |           |
| MERS-CoV Mpro          | Inhibitory Activity | [5]                                                     |           |
| GC376                  | SARS-CoV-2 Mpro     | IC50: 0.026 - 0.89 $\mu$ M                              | [6]       |
| MERS-CoV Mpro          | Inhibitory Activity | [6]                                                     |           |
| SARS-CoV Mpro          | Inhibitory Activity | [6]                                                     |           |

## Experimental Protocols

The determination of inhibitory activity against viral proteases is commonly performed using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay.

## FRET-Based Mpro Inhibition Assay Protocol

This protocol outlines a typical procedure for assessing the inhibitory potency of compounds against SARS-CoV-2 Mpro.

### 1. Reagents and Materials:

- Recombinant SARS-CoV-2 Mpro
- FRET substrate (e.g., a peptide with a fluorophore and a quencher at its ends, recognized and cleaved by Mpro)
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.3, 1 mM EDTA)
- Test compounds (inhibitors) dissolved in DMSO
- Positive control inhibitor (e.g., GC-376)
- Negative control (DMSO vehicle)
- 384-well black microplates
- Fluorescence plate reader

### 2. Assay Procedure:

- Prepare a working solution of recombinant SARS-CoV-2 Mpro in the assay buffer.
- Serially dilute the test compounds in DMSO and then in the assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically  $\leq 1\%$ ).
- Add a small volume of the diluted test compounds or controls to the wells of the 384-well plate.
- Add the Mpro solution to each well, except for the no-enzyme control wells.
- Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.

- Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
- Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (kinetic mode) or at a fixed endpoint. The excitation and emission wavelengths will depend on the specific fluorophore-quencher pair of the FRET substrate.
- The rate of substrate cleavage is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the rates of the positive and negative controls.
- IC<sub>50</sub> values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

## Visualizing the Mechanism of Action

The following diagrams illustrate the viral replication pathway and the experimental workflow for evaluating inhibitor cross-reactivity.



[Click to download full resolution via product page](#)

Caption: SARS-CoV-2 replication cycle and the inhibitory action of Mpro inhibitors.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing Mpro inhibitor cross-reactivity.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. RePORT } RePORTER [reporter.nih.gov]
- 2. Structural basis for the inhibition of coronaviral main proteases by PF-00835231: Crystal structures of M pro and M pro mutants bound to PF-00835231 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Current Landscape of SARS-CoV-2 Main Protease Inhibitors: Have We Hit the Bullseye Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-reactivity of SARS-CoV-2 Mpro-IN-35 with other viral proteases]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15568737#cross-reactivity-of-sars-cov-2-mpro-in-35-with-other-viral-proteases>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)